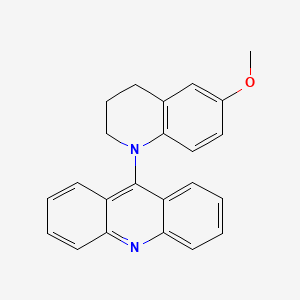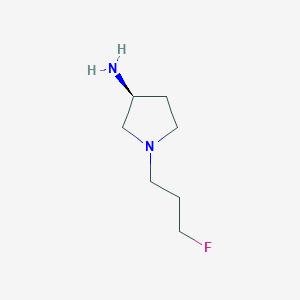![molecular formula C14H14N2S B12932900 {[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile CAS No. 61021-47-4](/img/structure/B12932900.png)
{[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(2-Methylallyl)-1H-indol-3-yl)thio)acetonitrile is an organic compound that features an indole core substituted with a thioacetonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-Methylallyl)-1H-indol-3-yl)thio)acetonitrile typically involves the reaction of 1-(2-Methylallyl)-1H-indole-3-thiol with acetonitrile under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1-(2-Methylallyl)-1H-indol-3-yl)thio)acetonitrile can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-((1-(2-Methylallyl)-1H-indol-3-yl)thio)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Possible applications in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-((1-(2-Methylallyl)-1H-indol-3-yl)thio)acetonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indole and thioacetonitrile moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indole-3-thiol: Shares the indole core and thio group but lacks the acetonitrile moiety.
2-Methylallyl-1H-indole: Similar structure but without the thioacetonitrile group.
Thioacetamide: Contains a thio group and acetamide but lacks the indole core.
Uniqueness
2-((1-(2-Methylallyl)-1H-indol-3-yl)thio)acetonitrile is unique due to the combination of its indole core, thio group, and acetonitrile moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Propriétés
Numéro CAS |
61021-47-4 |
|---|---|
Formule moléculaire |
C14H14N2S |
Poids moléculaire |
242.34 g/mol |
Nom IUPAC |
2-[1-(2-methylprop-2-enyl)indol-3-yl]sulfanylacetonitrile |
InChI |
InChI=1S/C14H14N2S/c1-11(2)9-16-10-14(17-8-7-15)12-5-3-4-6-13(12)16/h3-6,10H,1,8-9H2,2H3 |
Clé InChI |
JONRYQQAMQFFHJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CN1C=C(C2=CC=CC=C21)SCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B12932818.png)

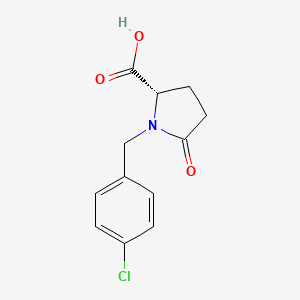
![2-[4-(Cyclohexylmethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine](/img/structure/B12932833.png)
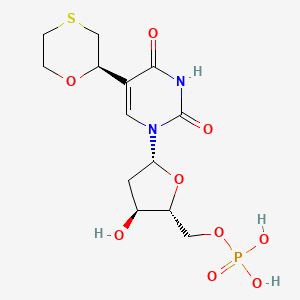
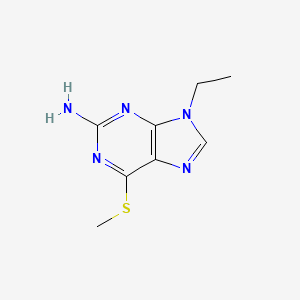
![2-[(Methoxymethoxy)methyl]inosine 5'-(dihydrogen phosphate)](/img/structure/B12932845.png)
![4-{[(6-Aminopyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide](/img/structure/B12932850.png)
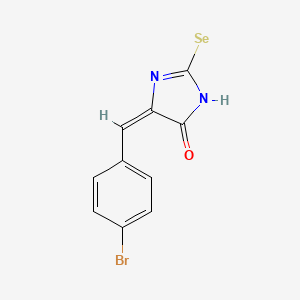
![9H-Purine-9-propanamide, 6-amino-N-[2-(1H-indol-3-yl)ethyl]-](/img/structure/B12932860.png)
![2-Bromo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylic acid](/img/structure/B12932876.png)
